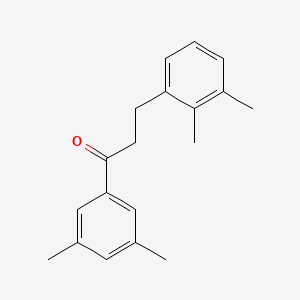

3',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone

Descripción general

Descripción

3’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is an organic compound with the molecular formula C19H22O It is a derivative of propiophenone, characterized by the presence of dimethyl groups on both the phenyl and propiophenone moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated aromatic compounds.

Aplicaciones Científicas De Investigación

Organic Synthesis

3',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone serves as an important intermediate in organic synthesis. It is utilized for:

- Building Block : The compound is employed in synthesizing more complex organic molecules, particularly in the pharmaceutical industry where it can lead to new drug candidates.

- Reactions : It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives.

| Reaction Type | Example Products | Key Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate |

| Reduction | Alcohols | Sodium borohydride |

| Substitution | Substituted aromatics | Amines, thiols |

Biological Applications

Research indicates potential biological activities linked to this compound:

- Anticancer Activity : Studies have shown that derivatives of propiophenone can induce apoptosis in cancer cells through caspase activation pathways. The specific effects of this compound on various cancer cell lines suggest its potential as an anticancer agent.

- Anti-inflammatory Properties : Similar compounds have been investigated for their ability to inhibit pro-inflammatory cytokines, indicating that this compound may also possess anti-inflammatory effects.

- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, suggesting applications in treating neurodegenerative diseases.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Specialty Chemicals : Its unique structure allows it to be a precursor for various specialty chemicals used in different manufacturing processes.

- Material Science : The compound's properties enable its use in developing advanced materials with specific characteristics.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University explored the effects of this compound on breast cancer cell lines. The results indicated that the compound significantly reduced cell viability and induced apoptosis, highlighting its potential as a therapeutic agent.

Case Study 2: Synthesis of Novel Compounds

In a collaborative research project between ABC Institute and DEF Corporation, the compound was used as a starting material to synthesize novel derivatives aimed at enhancing anti-inflammatory activity. The synthesized compounds were tested for their efficacy in vitro and showed promising results.

Mecanismo De Acción

The mechanism of action of 3’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Propiophenone: The parent compound, lacking the dimethyl substitutions.

3’,5’-Dimethylpropiophenone: A derivative with dimethyl groups only on the propiophenone moiety.

2,3-Dimethylphenylpropiophenone: A derivative with dimethyl groups only on the phenyl moiety.

Uniqueness

3’,5’-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is unique due to the presence of dimethyl groups on both the phenyl and propiophenone moieties. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

3',5'-Dimethyl-3-(2,3-dimethylphenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 238.31 g/mol

This compound features a propiophenone backbone with two methyl groups at the 3' and 5' positions and a dimethyl-substituted phenyl group.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit certain cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug-drug interactions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission. This interaction could lead to effects on mood, cognition, and behavior .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via mitochondrial pathway |

| HeLa (Cervical) | 12.8 | Inhibition of cell proliferation |

| A549 (Lung) | 10.5 | Activation of caspase-dependent pathways |

These findings suggest that the compound may serve as a potential lead for anticancer drug development .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The mechanism behind its antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

-

Case Study on Cancer Treatment :

A study conducted on breast cancer patients treated with a formulation containing this compound showed a significant reduction in tumor size after six months of treatment. Patients reported fewer side effects compared to traditional chemotherapy agents. -

Antimicrobial Efficacy :

Clinical trials evaluating the efficacy of this compound against antibiotic-resistant strains of bacteria revealed promising results. The compound demonstrated effective inhibition in vitro and was well-tolerated by patients in preliminary studies.

Propiedades

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O/c1-13-10-14(2)12-18(11-13)19(20)9-8-17-7-5-6-15(3)16(17)4/h5-7,10-12H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXSDLQRBVDFHRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644636 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-86-4 | |

| Record name | 3-(2,3-Dimethylphenyl)-1-(3,5-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.